molecular formula C5H9F3O4SSi B040721 Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 120801-75-4

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Cat. No. B040721
Key on ui cas rn: 120801-75-4
M. Wt: 250.27 g/mol
InChI Key: XHVSCKNABCCCAC-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

Under argon protection and at 0° C., trimethylsilyl chloride (11.5 g, 106 mmol) was added dropwise slowly into 2-(fluorosulphonyl)difluoroacetic acid (5 g, 28 mmol). Then the mixture was stirred over weekend at r.t. Then the solvent was removed to give 5.3 g crude product as a liquid.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].[F:6][S:7]([C:10]([F:15])([F:14])[C:11]([OH:13])=[O:12])(=[O:9])=[O:8]>>[F:6][S:7]([C:10]([F:15])([F:14])[C:11]([O:13][Si:2]([CH3:4])([CH3:3])[CH3:1])=[O:12])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
5 g
Type
reactant
Smiles
FS(=O)(=O)C(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then the mixture was stirred over weekend at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FS(=O)(=O)C(C(=O)O[Si](C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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